8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Overview
Description
“8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C17H11Cl2NO and a molecular weight of 316.19 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride” are not specified in the retrieved data, apart from its molecular formula C17H11Cl2NO and molecular weight 316.19 .Scientific Research Applications
Antimicrobial Activity : 8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride, as part of the quinoline class, has been studied for its antimicrobial activity. Research involving similar quinoline compounds has shown their efficacy against bacteria, fungi, and yeast. This suggests potential for 8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride in antimicrobial applications (Patel et al., 2005).
Chemical Synthesis and Reactivity : Studies have focused on the synthesis and characterization of quinoline derivatives, highlighting their varied chemical reactivity. These insights are relevant for understanding the chemical behavior of 8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride in different reactions and potential applications in chemical synthesis (Kinunda & Jaganyi, 2014).
Molecular Structure Analysis : Investigations into the molecular structures of quinoline derivatives, including their crystallography and X-ray diffraction studies, provide insights into the structural properties of 8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride. This knowledge is crucial for understanding its potential in various scientific applications (Stringer et al., 1985).
Catalytic and Coordination Chemistry : The role of quinoline derivatives in coordination chemistry, particularly in forming complexes with metals like platinum and palladium, is another area of study. This suggests potential applications of 8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride in catalysis and material science (Deeming et al., 1978).
Pharmaceutical and Biomedical Research : While specific studies directly related to 8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride may be limited, the broader class of quinoline compounds has been explored for pharmaceutical applications. This includes studies on their interactions with biological molecules and potential medicinal properties (Lam et al., 2016).
properties
IUPAC Name |
8-chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-5-2-3-6-11(10)15-9-13(17(19)21)12-7-4-8-14(18)16(12)20-15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSWKJIUGVPIFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601201506 | |
Record name | 8-Chloro-2-(2-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601201506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160263-55-7 | |
Record name | 8-Chloro-2-(2-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-2-(2-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601201506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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